molecular formula C29H30BrNO5 B13816197 1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate CAS No. 22320-18-9

1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate

Cat. No.: B13816197
CAS No.: 22320-18-9
M. Wt: 552.5 g/mol
InChI Key: SYLAERSZEDQZDV-UHFFFAOYSA-N
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Description

Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structural features, which include a benzyloxy group, a bromophenyl group, and an isoquinolyl ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group allows for unique substitution reactions, while the isoquinolyl moiety provides additional binding interactions in biological systems .

Properties

CAS No.

22320-18-9

Molecular Formula

C29H30BrNO5

Molecular Weight

552.5 g/mol

IUPAC Name

[1-[3-(3-bromo-4-phenylmethoxyphenyl)propyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate

InChI

InChI=1S/C29H30BrNO5/c1-3-34-29(32)36-28-18-23-22(17-27(28)33-2)14-15-31-25(23)11-7-10-20-12-13-26(24(30)16-20)35-19-21-8-5-4-6-9-21/h4-6,8-9,12-13,16-18H,3,7,10-11,14-15,19H2,1-2H3

InChI Key

SYLAERSZEDQZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC

Origin of Product

United States

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